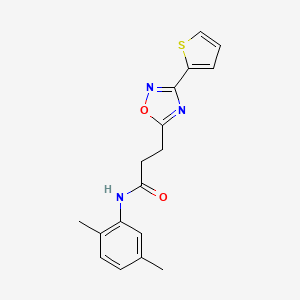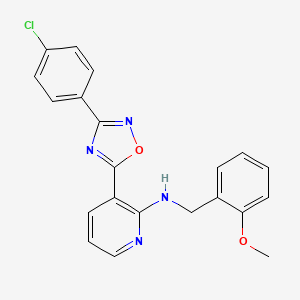
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a ubiquitous and constitutively active kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用机制
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide targets protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a critical role in promoting cell survival and proliferation by phosphorylating various substrates involved in cell signaling pathways. By inhibiting CK2, 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide disrupts these pathways, leading to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. It inhibits the activity of CK2, leading to decreased phosphorylation of various substrates involved in cell signaling pathways. This, in turn, leads to cell cycle arrest and apoptosis. 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide has also been shown to induce autophagy, a process by which cells recycle damaged organelles and proteins, leading to cell death.
实验室实验的优点和局限性
The advantages of using 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide in lab experiments include its specificity for CK2 and its ability to inhibit the growth of various cancer cell lines. However, 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide has some limitations, including its poor solubility in water and its potential toxicity at high doses.
未来方向
1. Combination therapy: 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide is currently being studied in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its therapeutic efficacy.
2. Biomarker identification: 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide has been shown to be effective in certain types of cancer, but not in others. Future research should focus on identifying biomarkers that can predict which patients will benefit from 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide treatment.
3. Development of more potent inhibitors: 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide is a relatively weak inhibitor of CK2. Future research should focus on developing more potent inhibitors that can effectively target CK2 and improve therapeutic outcomes.
4. Clinical trials: 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide is currently in clinical trials for various types of cancer and other diseases. Future research should focus on optimizing the dosing and administration of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide to improve its therapeutic efficacy and minimize toxicity.
合成方法
The synthesis of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide involves several steps, including the reaction of 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid with cyclopentylamine to form the corresponding amide. The amide is then reacted with 4-methoxybenzenesulfonyl chloride to produce 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide. The synthesis of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide has been optimized for high yield and purity, making it suitable for large-scale production.
科学研究应用
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide has also been tested in preclinical models of cancer and has demonstrated promising results in reducing tumor growth and metastasis.
属性
IUPAC Name |
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N-cyclopentyl-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-26-18-12-11-16(28(24,25)23-15-9-5-6-10-15)13-17(18)19-21-20(27-22-19)14-7-3-2-4-8-14/h11-15,23H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKKSVOYIBAQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C3=NOC(=N3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

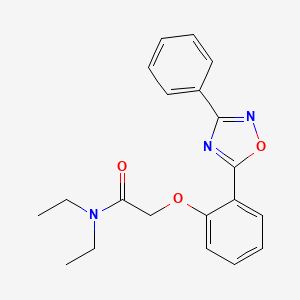
![N'-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7686767.png)
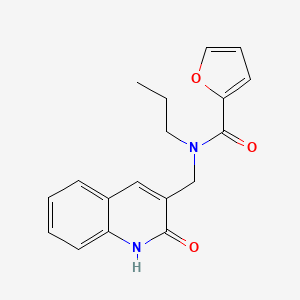

![N-(2-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7686787.png)
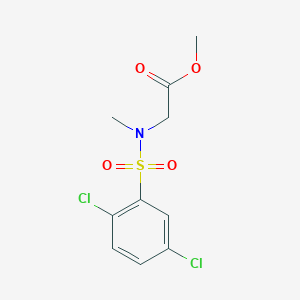

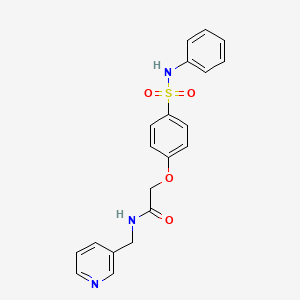

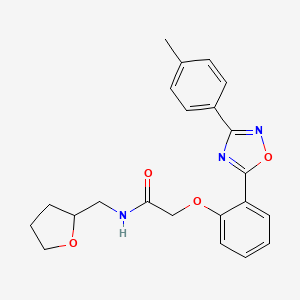
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7686866.png)

